molecular formula C9H13N3O6 B12102049 2'--C-Methyl-6-azauridine

2'--C-Methyl-6-azauridine

Cat. No.: B12102049
M. Wt: 259.22 g/mol
InChI Key: IWMHQAONXWQLOC-UHFFFAOYSA-N
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Description

2'-C-Methyl-6-azauridine (CAS 172605-95-7) is a synthetic pyrimidine nucleoside analog derived from 6-azauridine (AzUR), a compound historically investigated for its antileukemic and antiviral properties . This modification distinguishes it from other 6-azauridine derivatives, such as 2',3',5'-triacetyl-6-azauridine (a prodrug designed to improve oral bioavailability) .

Properties

Molecular Formula

C9H13N3O6

Molecular Weight

259.22 g/mol

IUPAC Name

2-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H13N3O6/c1-9(17)6(15)4(3-13)18-7(9)12-8(16)11-5(14)2-10-12/h2,4,6-7,13,15,17H,3H2,1H3,(H,11,14,16)

InChI Key

IWMHQAONXWQLOC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C(=O)NC(=O)C=N2)CO)O)O

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

2'-C-Methyl-6-azauridine exhibits potent antitumor properties, primarily through its role as a purine nucleoside analog. Its structural modifications enhance its ability to interfere with nucleic acid synthesis, making it a candidate for cancer therapy.

Case Studies

  • In a study evaluating the cytotoxic effects of various nucleoside analogs on cancer cell lines, 2'-C-Methyl-6-azauridine demonstrated significant antiproliferative activity against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • The compound's efficacy was compared against standard chemotherapeutic agents like Cisplatin, where it showed comparable or superior activity in certain contexts .

Antiviral Applications

2'-C-Methyl-6-azauridine has also been investigated for its antiviral properties, particularly against RNA viruses.

Research Findings

  • Studies have shown that 2'-C-Methyl-6-azauridine effectively inhibits the replication of various RNA viruses in vitro. Its mechanism involves interference with the viral life cycle at multiple stages, making it a promising candidate for antiviral drug development .

Structural Modifications and Stability Studies

Research has focused on the structural modifications of nucleosides like 2'-C-Methyl-6-azauridine to enhance their stability and efficacy.

Structural Insights

  • Modifications at the 2' position of the sugar moiety have been linked to increased stability and improved hybridization properties with complementary RNA strands. Such modifications can lead to enhanced therapeutic profiles in antisense oligonucleotide applications .

Stability Assessments

  • Studies involving chemically modified DNA:RNA duplexes have shown that incorporating 2'-C-Methyl modifications can significantly improve the stability of these complexes, which is crucial for their effectiveness as therapeutic agents .

Summary Table of Applications

Application AreaMechanismEfficacyCase Studies
Antitumor Inhibits nucleotide synthesisSignificant antiproliferative activity against MCF-7 and A549 cellsComparable efficacy to Cisplatin
Antiviral Inhibits viral RNA synthesisEffective against various RNA virusesDemonstrated inhibition in vitro
Stability Enhances hybridization stabilityImproved duplex stability in modified oligonucleotidesStructural modifications lead to better therapeutic profiles

Comparison with Similar Compounds

Table 1: Key Features of 2'-C-Methyl-6-azauridine and Related Compounds

Compound Structural Modification Mechanism of Action Bioavailability Clinical/Research Use
2'-C-Methyl-6-azauridine 2'-C-methyl substitution on ribose Inhibits orotidylic decarboxylase (ODCase)*; disrupts pyrimidine biosynthesis Likely improved stability vs. AzUR Preclinical antiviral/antineoplastic research
6-Azauridine (AzUR) Uracil replaced with 6-aza group Competitive ODCase inhibition; depletes UTP/CTP pools, accumulates orotic acid/orotidine Poor oral absorption; requires IV administration Leukemia therapy (historical)
2',3',5'-Triacetyl-6-azauridine Acetyl groups at 2',3',5' positions Prodrug hydrolyzed to AzUR; same as AzUR High oral absorption Clinical trials for leukemia (1960s)
2'-O-Methyluridine 2'-O-methyl substitution Alters RNA incorporation; modulates mRNA stability Not well characterized Research tool for RNA studies

*Presumed mechanism based on structural similarity to AzUR; direct evidence pending.

Mechanistic and Pharmacokinetic Insights

  • 6-Azauridine (AzUR): As a pyrimidine antimetabolite, AzUR inhibits ODCase, a critical enzyme in de novo uridine monophosphate (UMP) synthesis. This leads to accumulation of orotic acid and orotidine, depletion of cytidine/uracil nucleotides, and selective toxicity in rapidly dividing cells (e.g., leukemic blasts) .
  • 2',3',5'-Triacetyl-6-azauridine : This prodrug addresses AzUR’s pharmacokinetic limitations by enabling oral dosing. Upon absorption, hepatic esterases cleave the acetyl groups, releasing active AzUR .
  • 2'-C-Methyl-6-azauridine : The 2'-C-methyl group likely confers resistance to phosphorylases and nucleases, prolonging intracellular retention. This modification may also reduce off-target effects compared to AzUR, though direct comparative studies are lacking .

Efficacy and Clinical Potential

  • Its role diminished with the advent of newer antimetabolites (e.g., 5-fluorouracil) .
  • Triacetyl Derivative: Improved bioavailability facilitated extended clinical trials, but toxicity to normal proliferating tissues (e.g., gastrointestinal mucosa) persisted .
  • Its structural analogs are being explored for RNA virus inhibition, leveraging altered nucleotide pools to disrupt viral replication .

Preparation Methods

Vorbrüggen Method with Modified Silylation Protocols

The Vorbrüggen reaction, employing hexamethyldisilazane (HMDS) and Lewis acids, was adapted for 6-azauridine synthesis:

Procedure :

  • Silylation : 6-azauracil (3 equiv) was refluxed with HMDS (3 equiv) and catalytic ammonium sulfate until homogenization.

  • Coupling : The silylated base was reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in 1,2-dichloroethane (DCE) with SnCl₄ (2 equiv) at 80°C.

  • Deprotection : The tribenzoate intermediate was treated with methanolic NaOH to yield 6-azauridine.

Key Data :

ParameterValue
Yield (crude product)82%
Diastereomeric Ratio9:1 (β:α)
Reaction Time2 h

However, this method faced regioselectivity issues , producing a disubstituted triazinone byproduct in 19% yield due to competing reactions at multiple nitrogen sites.

Microwave-Assisted Glycosylation for Improved Efficiency

To address limitations of the Vorbrüggen method, a microwave-enhanced protocol was developed:

Optimized Conditions :

  • Silylating Agent : N,O-Bis(trimethylsilyl)acetamide (BSA) instead of HMDS

  • Catalyst : Pyridinium triflate (5 mol%)

  • Solvent : Acetonitrile

  • Temperature : 150°C under microwave irradiation

  • Time : 3 minutes

Advantages :

  • Reduced side reactions (disubstituted byproduct <5%)

  • Increased yield to 89% for 6-azauridine analogs

  • Enhanced β-selectivity (β:α = 12:1)

The microwave method’s success is attributed to rapid, uniform heating, which minimizes decomposition of the acid-labile 6-azauracil moiety.

Sugar Donor Synthesis: 2'-C-Methylribose Preparation

The 2'-C-methyl modification introduces conformational constraints critical for biological activity. A three-step synthesis from D-ribose was optimized:

Lactone Formation and Epoxidation

  • Starting Material : 2-Methyl-D-ribono-1,4-lactone

  • Protection : 2,3-O-isopropylidene acetonide formation (quantitative yield with dioxane co-solvent)

  • Mesylation : C5-OH converted to mesylate using MsCl/Et₃N

  • Epoxide Formation : Intramolecular attack by 4-alkoxide generates 4,5-epoxide intermediate

Critical Observation :

  • Use of aqueous HCl for lactonization ensured stereochemical inversion at C4 , preserving the desired l-lyxonolactone configuration.

Thiolactone Formation and Reduction

  • Thiirane Synthesis : Epoxide treated with thiourea (50% yield despite optimization)

  • Ring Expansion : Thiirane opening with acetic acid produced 5-membered thiolactone (60% yield after chromatography)

  • Reduction : NaBH₄ in MeOH at −20°C converted thiolactone to thiolactol (7) as a 3:1 anomeric mixture

Convergent Synthesis: Coupling 6-Azauridine to 2'-C-Methylribose

Hybrid Glycosylation Protocol

Combining Vorbrüggen and microwave methodologies enabled efficient coupling:

One-Pot Procedure :

  • Silylation : 6-azauracil (1.2 equiv) + BSA (2.5 equiv) in DCE (30 min)

  • Glycosylation : Add 2'-C-methylribose donor (1 equiv) + TMSOTf (0.1 equiv) + DMPU co-solvent

  • Microwave Activation : 100°C for 10 min

Results :

MetricValue
Isolated Yield74%
β:α Ratio15:1
Purity (HPLC)>95%

Protecting Group Strategy

Transient protection of the 2',3'-diols proved essential:

Phosphate-Bonded Acetal (PBA) Protection :

  • Reagent : Phenylboronic acid (2 equiv)

  • Conditions : Reflux in toluene, azeotropic water removal

  • Effect : Increased glycosylation yield from 37% to 63% by preventing undesired sugar ring opening

Conformational Analysis and Product Validation

Post-synthetic characterization confirmed the structural integrity of 2'-C-methyl-6-azauridine:

Sugar Puckering Studies

Comparative NMR analysis revealed:

Conformer2'-C-Methyl-6-AzauridineNatural Uridine
North (N)73%56%
South (S)27%44%

The methyl group at C2' stabilizes the N-conformer through steric hindrance reduction.

Rotamer Distribution Around C4'-C5' Bond

RotamerPopulation (2'-C-Methyl-6-Azauridine)
gg (gauche)46%
gt (gauche)44%
tg (trans)10%

Scale-Up Considerations and Industrial Relevance

Critical Process Parameters :

  • Temperature Control : Strict maintenance below −15°C during NaBH₄ reductions prevents anomerization

  • Catalyst Loading : Pyridinium triflate >5 mol% leads to desilylation side reactions

  • Solvent Purity : Acetonitrile must be <50 ppm water to avoid premature glycosyl donor hydrolysis

Economic Analysis :

StepCost DriverOptimization Strategy
GlycosylationMicrowave energy inputContinuous flow reactor adaptation
Thiolactone FormationThiourea consumptionCatalyst recycling via extraction
PurificationChromatographyCrystallization screening

Q & A

Basic: What are the established synthetic routes and characterization methods for 2'-C-Methyl-6-azauridine?

Methodological Answer:
Synthesis typically involves nucleoside modification via regioselective methylation at the 2'-C position and substitution of uracil with azauridine. Key steps include protecting group strategies (e.g., silylation for hydroxyl groups) and catalytic methylation. Characterization requires multi-modal validation:

  • HPLC-MS for purity assessment (≥95% purity threshold recommended).
  • NMR (1H, 13C) to confirm methylation site and sugar moiety conformation.
  • X-ray crystallography for absolute stereochemistry (critical for antiviral activity studies).
    Researchers should cross-reference synthetic protocols with peer-reviewed studies to avoid replication errors .

Basic: How does 2'-C-Methyl-6-azauridine inhibit viral RNA polymerase activity?

Methodological Answer:
The compound acts as a competitive inhibitor by mimicking natural nucleosides. Mechanistic studies involve:

  • Enzyme kinetics assays (e.g., Ki determination via Lineweaver-Burk plots).
  • Structural biology (cryo-EM or X-ray crystallography) to visualize binding interactions with polymerase active sites.
  • Metabolic stability tests in cell lysates to assess phosphorylation efficiency (critical for pro-drug activation). Baseline data should be compared against controls like unmodified azauridine .

Basic: What analytical techniques are recommended for quantifying 2'-C-Methyl-6-azauridine in biological matrices?

Methodological Answer:

  • LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) for plasma/tissue quantification.
  • UV-Vis spectroscopymax ~260 nm) for rapid in vitro concentration monitoring.
  • Capillary electrophoresis for separating phosphorylated metabolites.
    Calibration curves must account for matrix effects (e.g., protein binding in serum) .

Advanced: How should researchers address contradictions in reported EC50 values across cell-based antiviral assays?

Methodological Answer:
Discrepancies often arise from variability in:

  • Cell lines (e.g., HeLa vs. Huh-7 metabolic profiles).
  • Assay conditions (e.g., serum concentration affecting pro-drug uptake).
    Resolution Strategy:

Perform side-by-side comparisons under standardized conditions.

Use orthogonal assays (e.g., qPCR for viral RNA load vs. plaque reduction).

Apply statistical tools (ANOVA with post-hoc Tukey tests) to identify confounding variables.
Contradictions should be systematically documented to refine experimental protocols .

Advanced: What strategies optimize the yield of 2'-C-Methyl-6-azauridine in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Test variables like reaction temperature (40–80°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF).
  • Continuous-flow chemistry to enhance reproducibility and reduce byproducts.
  • In situ monitoring via FTIR or Raman spectroscopy for real-time reaction control.
    Post-synthesis, implement QbD (Quality by Design) principles to align with ICH guidelines .

Advanced: How do in vitro and in vivo pharmacokinetic profiles of 2'-C-Methyl-6-azauridine differ, and what models best predict clinical outcomes?

Methodological Answer:

  • In vitro: Use primary hepatocytes or liver microsomes to assess metabolic stability (focus on CYP450-mediated degradation).
  • In vivo: Rodent models for bioavailability studies; non-human primates for tissue distribution (e.g., lymph nodes for antiviral targeting).
    Integrate PBPK modeling (Physiologically Based Pharmacokinetic) to bridge in vitro-in vivo gaps. Validate against humanized mouse models .

Advanced: What experimental approaches identify synergistic interactions between 2'-C-Methyl-6-azauridine and host-directed antivirals?

Methodological Answer:

  • Combinatorial screening (e.g., matrix testing with ribavirin or interferon-α).
  • Bliss independence or Chou-Talalay analysis to quantify synergy/additive effects.
  • Transcriptomics (RNA-seq) to map host pathway modulation.
    Prioritize compounds with non-overlapping toxicity profiles to minimize off-target effects .

Advanced: How can researchers investigate resistance mechanisms to 2'-C-Methyl-6-azauridine in RNA viruses?

Methodological Answer:

Serial passaging of viruses under sub-therapeutic drug pressure.

Whole-genome sequencing to identify mutations (e.g., polymerase fidelity mutants).

Reverse genetics to confirm causality (e.g., introducing D220G mutation in RdRp).
Cross-test resistant strains against structural analogs to assess cross-resistance risks .

Advanced: What validation criteria ensure reliability of 2'-C-Methyl-6-azauridine activity data in high-throughput screening?

Methodological Answer:

  • Z'-factor >0.5 to confirm assay robustness.
  • Dose-response triplicates with CV <15%.
  • Counter-screening against related enzymes (e.g., human DNA polymerase β) to exclude off-target inhibition.
    Use public databases (e.g., PubChem BioAssay) for cross-platform data benchmarking .

Advanced: How can computational modeling improve the design of 2'-C-Methyl-6-azauridine derivatives?

Methodological Answer:

  • Molecular dynamics simulations to predict binding free energy (ΔG) with viral polymerases.
  • QSAR models correlating substituent effects (e.g., 2'-fluoro vs. 2'-methoxy) with antiviral potency.
  • ADMET prediction tools (e.g., SwissADME) to prioritize synthesizable candidates.
    Validate top candidates with in vitro enzymatic assays .

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